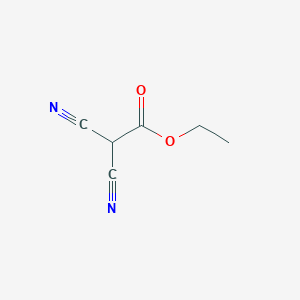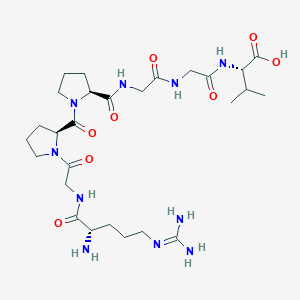
Ethyl dicyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl dicyanoacetate is an organic compound that contains two cyano groups and an ester functional group. It is a colorless liquid with a pleasant odor and is used as a versatile building block in organic synthesis due to its reactive functional groups.
Synthetic Routes and Reaction Conditions:
Kolbe Nitrile Synthesis: this compound can be synthesized by reacting ethyl chloroacetate with sodium cyanide. This method involves the nucleophilic substitution of the chloro group by the cyanide ion.
Fischer Esterification: Another method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst can also yield this compound.
Industrial Production Methods:
- Industrially, this compound is produced using large-scale batch or continuous processes that optimize the reaction conditions for high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Types of Reactions:
Condensation Reactions: this compound undergoes condensation reactions such as the Knoevenagel condensation, where it reacts with aldehydes or ketones to form substituted olefins.
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various heterocyclic compounds.
Hydrogenation: The nitrile groups can be hydrogenated to form primary amines.
Common Reagents and Conditions:
Bases: Strong bases like sodium hydroxide or potassium carbonate are often used in condensation reactions.
Catalysts: Phase transfer catalysts and strong acids like sulfuric acid are used in esterification and substitution reactions.
Hydrogenation Catalysts: Palladium on carbon is commonly used for hydrogenation reactions.
Major Products:
- The major products formed from these reactions include substituted olefins, heterocyclic compounds, and primary amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl dicyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl dicyanoacetate involves its reactive functional groups, which can participate in various chemical reactions. The cyano groups can act as electron-withdrawing groups, making the molecule more reactive towards nucleophiles. The ester group can undergo hydrolysis or transesterification reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl Cyanoacetate: Contains one cyano group and one ester group. It is less reactive compared to ethyl dicyanoacetate due to the presence of only one cyano group.
Diethyl Malonate: Contains two ester groups and no cyano groups. It is used in similar condensation reactions but has different reactivity due to the absence of cyano groups.
Malononitrile: Contains two cyano groups but no ester group. It is more reactive in nucleophilic substitution reactions but lacks the ester functionality.
Uniqueness:
- This compound is unique due to the presence of both cyano and ester groups, which provide a combination of reactivity that is not found in the similar compounds listed above. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Eigenschaften
IUPAC Name |
ethyl 2,2-dicyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENCBUPDBAVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520895 |
Source


|
| Record name | Ethyl dicyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74908-84-2 |
Source


|
| Record name | Ethyl dicyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)




![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)


![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)

